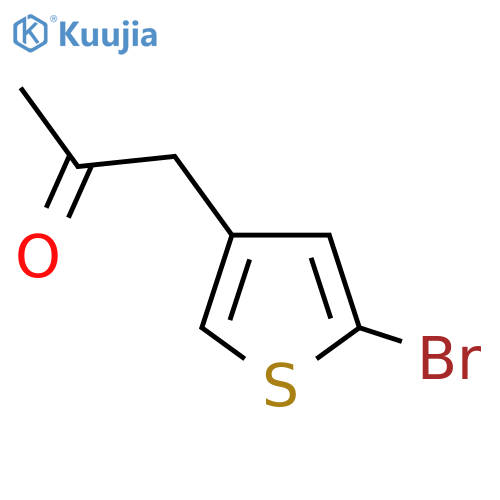

Cas no 1513417-19-0 (1-(5-bromothiophen-3-yl)propan-2-one)

1-(5-bromothiophen-3-yl)propan-2-one 化学的及び物理的性質

名前と識別子

-

- 1-(5-bromothiophen-3-yl)propan-2-one

- EN300-1918133

- 1513417-19-0

-

- インチ: 1S/C7H7BrOS/c1-5(9)2-6-3-7(8)10-4-6/h3-4H,2H2,1H3

- InChIKey: NNPMCWNQDLTNIX-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(=CS1)CC(C)=O

計算された属性

- せいみつぶんしりょう: 217.94010g/mol

- どういたいしつりょう: 217.94010g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 138

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 45.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

1-(5-bromothiophen-3-yl)propan-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1918133-0.5g |

1-(5-bromothiophen-3-yl)propan-2-one |

1513417-19-0 | 0.5g |

$1165.0 | 2023-09-17 | ||

| Enamine | EN300-1918133-10.0g |

1-(5-bromothiophen-3-yl)propan-2-one |

1513417-19-0 | 10g |

$5221.0 | 2023-06-02 | ||

| Enamine | EN300-1918133-1g |

1-(5-bromothiophen-3-yl)propan-2-one |

1513417-19-0 | 1g |

$1214.0 | 2023-09-17 | ||

| Enamine | EN300-1918133-10g |

1-(5-bromothiophen-3-yl)propan-2-one |

1513417-19-0 | 10g |

$5221.0 | 2023-09-17 | ||

| Enamine | EN300-1918133-2.5g |

1-(5-bromothiophen-3-yl)propan-2-one |

1513417-19-0 | 2.5g |

$2379.0 | 2023-09-17 | ||

| Enamine | EN300-1918133-5.0g |

1-(5-bromothiophen-3-yl)propan-2-one |

1513417-19-0 | 5g |

$3520.0 | 2023-06-02 | ||

| Enamine | EN300-1918133-0.1g |

1-(5-bromothiophen-3-yl)propan-2-one |

1513417-19-0 | 0.1g |

$1068.0 | 2023-09-17 | ||

| Enamine | EN300-1918133-0.05g |

1-(5-bromothiophen-3-yl)propan-2-one |

1513417-19-0 | 0.05g |

$1020.0 | 2023-09-17 | ||

| Enamine | EN300-1918133-0.25g |

1-(5-bromothiophen-3-yl)propan-2-one |

1513417-19-0 | 0.25g |

$1117.0 | 2023-09-17 | ||

| Enamine | EN300-1918133-1.0g |

1-(5-bromothiophen-3-yl)propan-2-one |

1513417-19-0 | 1g |

$1214.0 | 2023-06-02 |

1-(5-bromothiophen-3-yl)propan-2-one 関連文献

-

Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698

-

Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885

-

Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387

-

Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171

-

Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380

-

Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137

-

Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973

-

John J. Lavigne Chem. Commun., 2003, 1626-1627

-

Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898

1-(5-bromothiophen-3-yl)propan-2-oneに関する追加情報

1-(5-Bromothiophen-3-yl)propan-2-one (CAS No. 1513417-19-0): A Versatile Building Block in Organic Synthesis

1-(5-Bromothiophen-3-yl)propan-2-one (CAS No. 1513417-19-0) is a highly valuable brominated thiophene derivative that has gained significant attention in modern organic chemistry and pharmaceutical research. This compound, also known as 5-bromo-3-(2-oxopropyl)thiophene, serves as a crucial intermediate in the synthesis of various biologically active molecules and functional materials.

The molecular structure of 1-(5-bromothiophen-3-yl)propan-2-one features a thiophene ring substituted with a bromine atom at the 5-position and a propan-2-one group at the 3-position. This unique arrangement provides multiple reactive sites for further chemical transformations, making it particularly useful in heterocyclic chemistry and drug discovery applications. Researchers often utilize this compound as a building block for constructing more complex molecular architectures.

In recent years, the demand for brominated thiophene compounds like 1-(5-bromothiophen-3-yl)propan-2-one has increased due to their applications in developing organic electronic materials. The compound's ability to participate in various coupling reactions makes it valuable for creating conjugated polymers used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This connection to green energy technologies has made it a subject of interest in materials science research.

From a synthetic chemistry perspective, 1-(5-bromothiophen-3-yl)propan-2-one offers excellent opportunities for structure-activity relationship (SAR) studies. The bromine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, while the ketone functionality allows for further derivatization through condensation or reduction reactions. These properties make it particularly valuable in medicinal chemistry for creating libraries of potential drug candidates.

The compound's role in pharmaceutical intermediates has become increasingly important as researchers explore new treatments for various diseases. Its thiophene core is a common motif in many FDA-approved drugs, and the presence of the bromine atom allows for precise modifications at this position. Recent studies have investigated derivatives of 1-(5-bromothiophen-3-yl)propan-2-one as potential candidates for central nervous system (CNS) therapeutics and anti-inflammatory agents.

In the field of agrochemical research, 1-(5-bromothiophen-3-yl)propan-2-one has shown promise as a precursor for novel crop protection agents. The thiophene scaffold is known to impart favorable properties to pesticides and herbicides, and the bromine substitution pattern allows for targeted modifications to optimize biological activity while maintaining environmental safety profiles.

From a commercial availability standpoint, 1-(5-bromothiophen-3-yl)propan-2-one (CAS No. 1513417-19-0) is typically supplied as a high-purity crystalline solid with well-characterized physical properties. Suppliers generally provide comprehensive analytical data including HPLC purity, NMR spectra, and mass spectrometry results to ensure quality and consistency for research applications.

The stability and handling characteristics of 1-(5-bromothiophen-3-yl)propan-2-one make it suitable for various laboratory applications. While the compound should be stored under appropriate conditions (typically cool and dry environments), it demonstrates good stability under standard laboratory conditions, which contributes to its popularity as a synthetic intermediate.

Recent advances in flow chemistry and continuous processing have created new opportunities for utilizing 1-(5-bromothiophen-3-yl)propan-2-one in scaled-up synthetic applications. The compound's well-defined reactivity profile makes it particularly suitable for integration into automated synthesis platforms, potentially reducing production costs for complex molecules derived from this intermediate.

As research into sustainable chemistry progresses, 1-(5-bromothiophen-3-yl)propan-2-one has been investigated in the context of atom-economical transformations and catalytic processes. The bromine atom's versatility in various bond-forming reactions allows for efficient synthetic routes with minimal waste generation, aligning with green chemistry principles.

The analytical characterization of 1-(5-bromothiophen-3-yl)propan-2-one benefits from modern spectroscopic techniques. Researchers can easily monitor reactions involving this compound using standard methods such as thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC), with the bromine atom providing a distinctive mass spectrometry signature.

In academic settings, 1-(5-bromothiophen-3-yl)propan-2-one serves as an excellent teaching tool for demonstrating important organic chemistry concepts. Its structure allows for the illustration of electronic effects in aromatic systems, nucleophilic substitution reactions, and carbonyl chemistry, making it valuable for both undergraduate and graduate-level laboratory courses.

Looking toward future applications, researchers are exploring the potential of 1-(5-bromothiophen-3-yl)propan-2-one in emerging fields such as molecular electronics and supramolecular chemistry. The compound's ability to form well-defined crystalline structures and participate in directed molecular assembly makes it interesting for designing functional materials with tailored properties.

For synthetic chemists working with 1-(5-bromothiophen-3-yl)propan-2-one, proper handling procedures should always be followed, including the use of appropriate personal protective equipment. While the compound doesn't present unusual hazards compared to similar organic intermediates, standard laboratory safety protocols should be maintained during its use and storage.

The commercial importance of 1-(5-bromothiophen-3-yl)propan-2-one (CAS No. 1513417-19-0) continues to grow as its applications expand across multiple disciplines. With ongoing research into its derivatives and potential uses, this compound remains a valuable tool for chemists working in both academic and industrial settings, contributing to advancements in materials science, pharmaceutical development, and synthetic methodology.

1513417-19-0 (1-(5-bromothiophen-3-yl)propan-2-one) 関連製品

- 1170132-58-7(N-2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl-N,N-dimethylamine)

- 441291-34-5(N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide)

- 1091179-03-1(1-cyclohexyl-3-(4-{3-4-(2-fluorophenyl)piperazin-1-yl-3-oxopropyl}-1,3-thiazol-2-yl)urea)

- 1805313-12-5(5-(Difluoromethyl)-4-hydroxypyridine-2-sulfonyl chloride)

- 2639443-72-2(tert-butyl 2-(prop-2-en-1-yloxy)methylmorpholine-2-carboxylate)

- 3508-03-0(9(Z),12(Z),15(Z),18(Z)-Tetracosatetraenoic acid)

- 1416346-62-7(3-Cyclopropyl-5-(4-ethoxy-3-methoxy-phenyl)-1H-[1,2,4]triazole)

- 2680817-19-8(5-acetamido-4-methyl-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid)

- 2022514-76-5(4-Pyrimidinecarboxylic acid, 2-[(4-methyl-1H-pyrazol-1-yl)methyl]-)

- 734538-39-7(N-(oxolan-2-yl)methyl-2-(quinazolin-4-ylsulfanyl)acetamide)